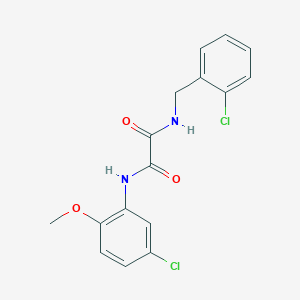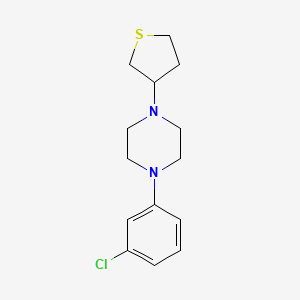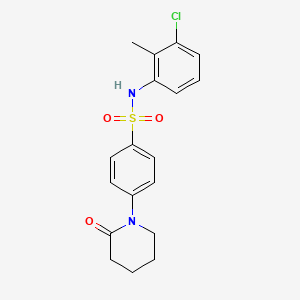![molecular formula C26H26N4O B5125340 N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in many types of cancer. The inhibition of Aurora A kinase by MLN8054 has been shown to be a promising therapeutic strategy for the treatment of cancer.
Mecanismo De Acción
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide works by inhibiting the activity of Aurora A kinase, which is a protein that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to the arrest of cell division and ultimately cell death.
Biochemical and physiological effects:
Inhibition of Aurora A kinase by this compound can lead to several biochemical and physiological effects. This compound has been shown to induce mitotic arrest, which is the arrest of cell division at the metaphase stage. This can lead to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death. In addition, this compound has been shown to induce apoptosis, which is programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide for lab experiments is its specificity for Aurora A kinase. This compound has been shown to have minimal activity against other kinases, making it a useful tool for studying the role of Aurora A kinase in cancer. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. In addition, the role of Aurora A kinase in other diseases, such as neurodegenerative diseases, is an area of active research.
Métodos De Síntesis
The synthesis of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis starts with the preparation of 4-(1H-indol-2-yl)phenylamine, which is then converted into the corresponding carboxylic acid. The carboxylic acid is then coupled with 1-(3-pyridinylmethyl)-4-piperidinecarboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to be effective in inhibiting tumor growth in mouse models of breast and colon cancer.
Propiedades
IUPAC Name |
N-[4-(1H-indol-2-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c31-26(21-11-14-30(15-12-21)18-19-4-3-13-27-17-19)28-23-9-7-20(8-10-23)25-16-22-5-1-2-6-24(22)29-25/h1-10,13,16-17,21,29H,11-12,14-15,18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCOWQSHMXAZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4N3)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
![methyl (3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5125270.png)
![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5125285.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)

![3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5125311.png)
![ethyl 4-{[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]amino}benzoate](/img/structure/B5125313.png)
![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)

![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)